Nopyl acetate

Description

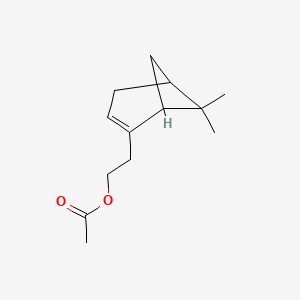

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNOGHRWORTNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977235 | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-51-8, 6165-23-7 | |

| Record name | Nopyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nopyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nopyl acetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopyl acetate (B1210297), a bicyclic monoterpene ester, is a significant molecule in the fragrance and flavor industry, prized for its sweet, woody, and fruity aroma. This document provides an in-depth technical overview of the chemical properties and structure of nopyl acetate. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and spectroscopic data for its characterization. This guide is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Chemical Structure and Identifiers

This compound possesses a distinctive bicyclo[3.1.1]heptane skeleton, which is characteristic of the pinane (B1207555) family of monoterpenes. Its structure is formally known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate[1] |

| CAS Number | 128-51-8[1][2][3] |

| Molecular Formula | C₁₃H₂₀O₂[1][3][4][5] |

| SMILES | CC(=O)OCCC1=CC[C@H]2C[C@@H]1C2(C)C[1] |

| InChI | InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m0/s1[1] |

| InChIKey | AWNOGHRWORTNEI-RYUDHWBXSA-N[1] |

Synonyms: (-)-Nopyl acetate, Nopol (B1679846) acetate, Citroviol, Lignyl acetate, 2-Norpinene-2-ethanol, 6,6-dimethyl-, acetate.[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and handling. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 208.30 g/mol [1][4][5][6] |

| Appearance | Colorless to pale yellow liquid[5][6] |

| Boiling Point | 118 °C @ 10 mmHg[2], 234 °C @ 760 mmHg[7], 253 °C (lit.)[7] |

| Density | 0.980 g/mL at 25 °C[7] |

| Flash Point | >100 °C (>212 °F)[4], 95 °C[5], 107.22 °C[2] |

| Vapor Pressure | 0.008 mmHg @ 25 °C (est)[2] |

| Solubility | Soluble in alcohol; Insoluble in water[2] (Water solubility: 8.429 mg/L @ 25 °C (est)[2]) |

| Refractive Index | 1.472 (n20/D)[7] |

| logP (o/w) | 3.889 (est)[2], 4.41[4] |

Experimental Protocols

Synthesis of (-)-Nopyl Acetate from (-)-Nopol (B44374)

A common laboratory-scale synthesis of (-)-nopyl acetate involves the acetylation of (-)-nopol.[8]

Materials:

-

(-)-Nopol

-

Acetyl chloride

-

Ice-water

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

A solution of 100 g (0.6 mole) of (-)-nopol and 130 ml (0.93 mole) of triethylamine in 600 ml of dichloromethane is prepared in a reaction vessel.

-

The solution is cooled in an ice bath to a temperature of 5° to 10° C.

-

50 g (0.64 mole) of acetyl chloride is added dropwise to the solution while maintaining the temperature between 5° and 10° C.

-

The reaction mixture is stirred for an additional 20 minutes at 5° to 10° C.

-

The cooling bath is removed, and the reaction mixture is stirred until it reaches room temperature.

-

For workup, the reaction mixture is poured into 800 ml of ice-water and stirred.

-

The organic phase is separated, and the aqueous phase is extracted with 100 ml of dichloromethane.

-

The combined organic phases are washed with saturated aqueous sodium bicarbonate solution until neutral and then dried over sodium sulfate.

-

The dichloromethane is removed by distillation to yield the crude product.

-

(-)-Nopyl acetate is isolated by fractional distillation of the crude product. The boiling point of the purified product is 117°-119° C at 10 mm Hg.

Synthesis from β-Pinene

This compound can also be synthesized from β-pinene through a two-step process. First, β-pinene undergoes a Prins reaction with paraformaldehyde to produce nopol. The resulting nopol is then acetylated, typically with acetic anhydride, to yield this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected around 1740 cm⁻¹ due to the C=O stretching of the ester group. The C-O stretching vibrations of the ester are typically observed in the 1250-1000 cm⁻¹ region. The C=C stretching of the alkene in the bicyclic ring would appear around 1640 cm⁻¹. The NIST WebBook provides a reference IR spectrum for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 208. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. A reference mass spectrum is available on the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups of the bicyclic system and the acetate group. The protons on the ethyl chain and the vinyl proton would also have distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the ester would be found downfield (around 170 ppm), and the olefinic carbons would appear in the 100-150 ppm region. The carbons of the bicyclic ring and the ethyl acetate moiety would have characteristic chemical shifts.

Reference ¹H NMR and ¹³C NMR spectra for this compound are available in the PubChem database.[1]

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of this compound from β-pinene can be visualized as a two-step chemical transformation. This workflow is a fundamental process for the production of this fragrance ingredient.

Caption: Synthesis workflow of this compound from β-Pinene.

Biological Activity and Applications

The primary application of this compound is in the fragrance industry, where it is used in a variety of products including fine fragrances, soaps, and household items.[2][5] Its characteristic sweet, woody, and fruity scent makes it a valuable component in creating complex aromas. While it is widely used and generally regarded as safe for its intended use, some studies indicate it may cause skin sensitization in some individuals. No significant signaling pathways or drug development applications have been reported for this compound to date.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The compiled data and experimental protocols offer a valuable resource for chemists and researchers. The information presented underscores the importance of this compound in the fragrance industry and provides a solid foundation for further study and application of this versatile molecule.

References

- 1. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonyl acetate(143-13-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Propyl acetate(109-60-4) 1H NMR spectrum [chemicalbook.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0241220) [np-mrd.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of Nopyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nopyl acetate (B1210297), a bicyclic monoterpene derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and industrial settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Nopyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3 | br s | 1H | Vinylic CH |

| ~4.1 | t | 2H | O-CH₂ |

| ~2.3 | m | 2H | Allylic CH₂ |

| ~2.1-2.3 | m | 3H | Bicyclic CH and CH₂ |

| 2.04 | s | 3H | Acetyl CH₃ |

| ~1.26 | s | 3H | Methyl CH₃ |

| ~1.1 | d | 1H | Bicyclic CH |

| ~0.8 | s | 3H | Methyl CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are approximate values based on typical spectra.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~171.1 | Carbonyl C=O |

| ~144.3 | Vinylic C |

| ~119.5 | Vinylic CH |

| ~63.0 | O-CH₂ |

| ~45.6 | Bicyclic CH |

| ~40.6 | Bicyclic CH |

| ~38.0 | Bicyclic C |

| ~31.6 | Bicyclic CH₂ |

| ~31.3 | Bicyclic CH₂ |

| ~28.2 | Allylic CH₂ |

| ~26.1 | Methyl CH₃ |

| ~21.1 | Acetyl CH₃ |

| ~20.9 | Methyl CH₃ |

Note: This is a representative peak list. The assignment is based on the chemical structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1230 | Strong | C-O stretch (ester) |

| ~1040 | Medium | C-O stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Possible Fragment |

| 208 | ~5% | [M]⁺ (Molecular Ion) |

| 148 | ~20% | [M - CH₃COOH]⁺ |

| 133 | ~30% | [C₁₀H₁₃]⁺ |

| 121 | ~40% | [C₉H₁₃]⁺ |

| 105 | ~60% | [C₈H₉]⁺ |

| 93 | ~100% | [C₇H₉]⁺ (Base Peak) |

| 43 | ~70% | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment is performed.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is commonly used.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.[2]

-

Sample Application : A small drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.[3]

-

Spectrum Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Cleaning : After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction : As this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[4] For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the ion source.

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: How different spectroscopic techniques provide complementary structural information.

References

Synthesis of Nopyl acetate from beta-pinene

An In-depth Technical Guide to the Synthesis of Nopyl Acetate (B1210297) from Beta-Pinene (B31000)

Introduction

Nopyl acetate is a synthetic fragrance ingredient prized for its sweet, fruity, and woody aroma with citrus undertones, reminiscent of bergamot and pear.[1][2] It is not found in nature but serves as a cost-effective alternative to linalyl acetate in a wide array of applications, including perfumes, soaps, detergents, and other personal care products.[1][3] The synthesis of this compound is of significant interest as it originates from beta-pinene, a renewable feedstock derived from turpentine, which is a byproduct of the paper industry.[2][4] This guide provides a detailed technical overview of the primary synthesis route, which involves a two-step process: the Prins reaction of beta-pinene to form nopol (B1679846), followed by the esterification of nopol to yield this compound.[1]

Overall Synthesis Pathway

The conversion of beta-pinene to this compound is efficiently achieved in two sequential reactions:

-

Prins Reaction: Beta-pinene reacts with a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of a catalyst to produce the intermediate alcohol, nopol.[1][5]

-

Esterification (Acetylation): The resulting nopol is then acetylated using either acetic anhydride (B1165640) or acetic acid to form the final product, this compound.[1][6]

Caption: Overall two-step reaction pathway from beta-pinene to this compound.

Step 1: Synthesis of Nopol via Prins Reaction

The initial step involves the Prins condensation of beta-pinene with paraformaldehyde. This reaction is typically catalyzed by Lewis acids or proton acids. A variety of catalysts have been explored to optimize the conversion of beta-pinene and the selectivity towards nopol.[5][6]

Experimental Protocol: Nopol Synthesis using a Zinc-Chromium Mixed Oxide Catalyst

This protocol is adapted from studies on highly active metal oxide catalysts for the Prins condensation.

-

Catalyst Preparation: Prepare the Zn-Cr mixed oxide catalyst as described in the relevant literature. Prior to the reaction, calcine the catalyst at 400 °C under a nitrogen flow for 5 hours.[5]

-

Reaction Setup: In a suitable batch reactor, add the pre-treated catalyst (0.50 g), beta-pinene (5.0 mmol), paraformaldehyde (30 mmol), and acetonitrile (B52724) (5.0 mL) as the solvent.[5]

-

Reaction Conditions: Heat the stirred mixture to 80 °C and maintain these conditions for the duration of the reaction (e.g., 24 hours).[5]

-

Monitoring and Work-up: Monitor the reaction progress using gas chromatography (GC). Upon completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure.

-

Purification: The crude nopol can be purified by vacuum distillation to yield the final product.

Data Summary: Nopol Synthesis Conditions

The following table summarizes various catalytic systems and conditions for the Prins reaction.

| Catalyst | Formaldehyde Source | Solvent | Temperature (°C) | Molar Ratio (β-pinene:formaldehyde) | Time (h) | β-pinene Conversion (%) | Nopol Selectivity (%) |

| 25 wt% MoO₃–SiO₂ | Paraformaldehyde | Benzonitrile | 80 | 1:2 | 24 | 77 | 98.7 |

| 25 wt% ZnO–SiO₂ | Paraformaldehyde | Benzonitrile | 80 | 1:2 | 24 | 72 | 96.3 |

| Zn-Cr (1:6) Mixed Oxide | Paraformaldehyde | Acetonitrile | 80 | 1:6 | 24 | ~95 | ~90 |

| ZnCl₂ | Paraformaldehyde | - | 115 | - | - | - | - |

| Solid Superacid | 1,3,5-trioxane / POM | - | - | - | - | - | - |

(Data sourced from references[1][5][6])

Step 2: Esterification of Nopol to this compound

The second stage is the esterification of the nopol intermediate. This can be achieved through several methods, most commonly via reaction with acetic acid using a strong acid catalyst or with acetic anhydride, which can be performed under vacuum to drive the reaction to completion.[1][3]

Experimental Protocol 1: Sulfuric Acid-Catalyzed Esterification

This method is based on kinetic studies of the homogeneous catalysis of nopol with acetic acid.[1][7]

-

Reaction Setup: In a stirred batch reactor, add nopol and acetic acid. A typical molar ratio is 3:1 (nopol to acetic acid) to favor ester formation. Toluene can be used as a solvent.[1]

-

Catalyst Addition: Add concentrated sulfuric acid as the catalyst. A typical concentration is 0.0275 mol L⁻¹.[1][7]

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80 °C) with constant stirring.[1][7]

-

Monitoring and Work-up: Monitor the conversion of acetic acid by titration or GC analysis. The reaction is reversible, with equilibrium conversions reaching up to 96% under optimal conditions.[1] Once equilibrium is reached, cool the mixture.

-

Purification: Neutralize the remaining acid with a base wash (e.g., sodium bicarbonate solution), followed by a water wash. Dry the organic layer and purify the this compound by vacuum distillation.

Experimental Protocol 2: Vacuum Esterification with Acetic Anhydride

This method, adapted from a patent, aims for high yield by removing the acetic acid byproduct under vacuum.[3]

-

Reaction Setup: Place nopol, acetic anhydride, and a catalyst in a reaction kettle equipped with a vacuum system. The amount of acetic anhydride is typically 80%-90% of the mass of the nopol.[3]

-

Catalyst Addition: Use a proton acid (e.g., sulfuric acid, phosphoric acid) or an acetate salt (e.g., sodium acetate) as the catalyst, at a loading of 0.3%-5% of the nopol mass.[3]

-

Reaction Conditions: Heat the kettle to 50-100 °C with stirring (100-150 r/min). Apply a vacuum of 0.06-0.1 MPa. The reaction time is typically 5-15 hours.[3]

-

Byproduct Removal: During the reaction, the acetic acid byproduct is continuously removed by the vacuum system, which drives the equilibrium towards the product.[3]

-

Work-up and Purification: After the reaction is complete, cool the kettle to room temperature. Perform a caustic wash followed by a water wash to remove any remaining catalyst and impurities, yielding high-purity this compound.[3]

Data Summary: this compound Synthesis Conditions

This table presents quantitative data for the different esterification methods.

| Acetylating Agent | Catalyst | Catalyst Conc. | Molar Ratio (Acetic Acid:Nopol) | Temperature (°C) | Time (h) | Conditions | This compound Yield (%) |

| Acetic Acid | H₂SO₄ | 0.0275 M | 1:1 | 80 | >20 | Atmospheric | ~75% (conversion) |

| Acetic Acid | H₂SO₄ | 0.0275 M | 1:3 | 80 | >20 | Atmospheric | 96% (conversion) |

| Acetic Anhydride | Sodium Acetate | - | - | 90 | 3 | Atmospheric | 84.4 |

| Acetic Anhydride | H₂SO₄, NaOAc, etc. | 0.3-5% (of nopol mass) | - | 50-100 | 5-15 | Vacuum (0.06-0.1 MPa) | >98 |

(Data sourced from references[1][3][7])

General Experimental and Purification Workflow

The overall process from reactants to the purified product follows a logical sequence of steps common in chemical synthesis. This workflow ensures the efficient conversion of starting materials and the isolation of a high-purity final product.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from beta-pinene is a well-established and industrially relevant process. The two-step approach, beginning with a catalyzed Prins reaction to form nopol, followed by esterification, offers multiple routes for optimization. While traditional acid-catalyzed esterification with acetic acid is effective, methods utilizing acetic anhydride under vacuum demonstrate significantly higher yields (>98%) by effectively removing the acetic acid byproduct and driving the reaction to completion.[3] For researchers and professionals in drug development and fragrance synthesis, the choice of methodology will depend on the desired yield, purity requirements, and available equipment, with the vacuum-assisted route offering a highly efficient path to this valuable fragrance molecule.

References

- 1. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]

- 2. This compound [studio.dsm-firmenich.com]

- 3. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]

- 4. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]

- 5. researchgate.net [researchgate.net]

- 6. foreverest.net [foreverest.net]

- 7. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]

Physical and chemical properties of Nopyl acetate

For Researchers, Scientists, and Drug Development Professionals

Nopyl acetate (B1210297), a bicyclic monoterpene ester, is a key aroma chemical prized for its sweet, woody, and fruity fragrance profile. While primarily utilized in the flavor and fragrance industry, its unique chemical structure and properties warrant a closer examination for potential applications in other scientific domains. This technical guide provides an in-depth overview of the physical and chemical properties of Nopyl acetate, detailed experimental protocols for its synthesis, and a summary of its safety profile.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic sweet, woody, and fruity odor, often with nuances of bergamot and pear.[1][2][3][4][5] It is soluble in ethanol (B145695) and oils but immiscible with water.[1][6] The following tables summarize the key physical and chemical properties of this compound based on available data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₂ | [1][3][7][8][9][10][11] |

| Molar Mass | 208.30 g/mol | [1][3][7][8] |

| Appearance | Colorless clear liquid | [1][2][4][8][12] |

| Density | 0.977 - 0.980 g/mL at 25°C | [1][2][12] |

| Boiling Point | 253 °C at 760 mmHg | [1][12] |

| Flash Point | >100 °C (>212 °F) | [1][8][10][12] |

| Refractive Index (n²⁰/D) | 1.472 | [1][10][13] |

| Vapor Pressure | 0.0050 mmHg at 20°C | [8] |

| Log P (Octanol/Water Partition Coefficient) | 2.932 - 4.41 | [8][10][14] |

| Solubility | Soluble in ethanol and oil | [1] |

Table 2: Chemical Identifiers and Spectroscopic Data

| Identifier/Data | Value/Information | Source(s) |

| CAS Number | 128-51-8 | [3][7][8][9][10][11] |

| IUPAC Name | 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl acetate | [7] |

| Synonyms | (-)-Nopyl acetate, Nopol (B1679846) acetate, Citroviol, Lignyl acetate | [3][7][10][11] |

| ¹H NMR | Data available in spectral databases | [7] |

| ¹³C NMR | Data available in spectral databases | [1] |

| Mass Spectrum (EI) | Data available in spectral databases | [1][11] |

| Infrared Spectrum | Data available in spectral databases | [1][11] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of nopol with an acetylating agent, typically acetic anhydride (B1165640) or acetic acid.[9][15] The reaction can be catalyzed by acids or acetates.[15][16]

Experimental Protocol: Synthesis of (-)-Nopyl Acetate

This protocol is adapted from a documented synthesis of (-)-Nopyl acetate.[13]

Materials:

-

(-)-Nopol (B44374) (100 g, 0.6 mol)

-

Triethylamine (B128534) (130 mL, 0.93 mol)

-

Acetyl chloride (50 g, 0.64 mol)

-

Dichloromethane (B109758) (600 mL + 100 mL for washing)

-

Ice-water (800 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

A solution of (-)-nopol and triethylamine in dichloromethane is prepared in a reaction vessel.

-

The solution is cooled in an ice bath to maintain a temperature of 5° to 10° C.

-

Acetyl chloride is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 5° to 10° C for an additional 20 minutes.

-

The mixture is then stirred without cooling until it reaches room temperature.

-

For work-up, the reaction mixture is poured into ice-water.

-

The organic phase is separated, and the aqueous phase is washed with dichloromethane.

-

The combined organic phases are washed to neutrality with saturated aqueous sodium bicarbonate solution.

-

The organic phase is dried over sodium sulfate.

-

Dichloromethane is removed by distillation to yield the crude product.

-

(-)-Nopyl acetate is isolated by fractional distillation, with a boiling point of 117°-119° C at 10 mm Hg.[13]

Synthesis Workflow Diagram

Caption: Synthesis workflow for (-)-Nopyl Acetate.

Safety and Handling

This compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[6][7][17][18][19][20] It is also considered toxic to aquatic life with long-lasting effects.[6][7][17]

Precautionary Measures:

-

Personal Protective Equipment: Wear protective gloves, eye protection, and face protection during handling.[17][18][19] Contaminated work clothing should not be allowed out of the workplace.[17][18][19][20]

-

Handling: Handle in a well-ventilated place.[18] Avoid breathing mist or vapor.[6][18][19][20] Wash hands thoroughly after handling.[6][19][20]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][17]

-

In case of skin contact: Wash with plenty of water. If skin irritation or a rash occurs, get medical advice/attention.[6][18]

-

-

Environmental Precautions: Avoid release to the environment.[6][18][20]

Logical Relationship of Safety Precautions

Caption: Relationship between hazards and safety measures.

This technical guide provides a foundational understanding of this compound for scientific and research professionals. The compiled data and protocols offer a starting point for further investigation into the applications of this versatile molecule beyond the fragrance industry.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 128-51-8 [thegoodscentscompany.com]

- 3. de-kruiderie.nl [de-kruiderie.nl]

- 4. berjeinc.com [berjeinc.com]

- 5. This compound [studio.dsm-firmenich.com]

- 6. vigon.com [vigon.com]

- 7. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ScenTree - this compound (CAS N° 128-51-8) [scentree.co]

- 9. foreverest.net [foreverest.net]

- 10. This compound|lookchem [lookchem.com]

- 11. This compound [webbook.nist.gov]

- 12. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodscentscompany.com]

- 13. prepchem.com [prepchem.com]

- 14. This compound (CAS 128-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]

- 16. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]

- 17. directpcw.com [directpcw.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. johndwalsh.com [johndwalsh.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 128-51-8 Name: this compound [xixisys.com]

A Comprehensive Technical Guide to (1R)-(-)-Nopyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-(-)-Nopyl acetate (B1210297) is a chiral ester recognized for its characteristic sweet, woody, and fruity aroma. While not found in nature, it is a significant component in the fragrance industry, serving as a cost-effective alternative to other aromatic compounds in a variety of consumer products. This technical guide provides an in-depth overview of (1R)-(-)-Nopyl acetate, encompassing its chemical and physical properties, detailed synthesis protocols, and a workflow diagram of its production. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Chemical Identity and Properties

(1R)-(-)-Nopyl acetate is chemically designated as 2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 35836-72-7 |

| Molecular Formula | C₁₃H₂₀O₂[1][2] |

| IUPAC Name | 2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate[2] |

| Synonyms | (-)-Nopyl acetate, Nopol (B1679846) acetate, Citroviol[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 208.30 g/mol |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 253 °C at 760 mmHg[3] |

| Specific Gravity | 0.980 g/mL at 25 °C[3] |

| Flash Point | 100.56 °C (213.00 °F)[3] |

| Solubility | Soluble in alcohol; Insoluble in water[3] |

Synthesis of (1R)-(-)-Nopyl Acetate

The primary route for the synthesis of (1R)-(-)-Nopyl acetate involves a two-step process. The first step is the Prins reaction between β-pinene and paraformaldehyde to produce the intermediate, (-)-nopol (B44374). The subsequent step is the esterification of (-)-nopol with an acetylating agent.

Experimental Protocol: Synthesis of (-)-Nopol via Prins Reaction

The synthesis of (-)-nopol can be achieved through various methods, including catalysis with zinc chloride, solid superacids, or through a hot-pressing method. The acid-catalyzed Prins reaction is a common approach.

Materials:

-

β-Pinene

-

Paraformaldehyde (or 1,3,5-trioxane)

-

Solid acid catalyst (e.g., sulfated zirconia, Fe-Zn double metal cyanide)

-

Non-polar hydrocarbon solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, combine β-pinene, paraformaldehyde, and the solid acid catalyst in a non-polar hydrocarbon solvent. The molar ratio of β-pinene to paraformaldehyde can range from 1:6 to 2:1.

-

Heat the reaction mixture under normal pressure to a temperature between 50 °C and 150 °C.

-

Maintain the reaction for a period of 1 to 12 hours, with continuous stirring.

-

Upon completion, the solid catalyst can be separated from the reaction mixture by filtration.

-

The resulting solution contains (-)-nopol, which can be purified by distillation.

Experimental Protocol: Esterification of (-)-Nopol to (1R)-(-)-Nopyl Acetate

Two common methods for the esterification of (-)-nopol are presented below.

Materials:

-

(-)-Nopol

-

Acetyl chloride

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

Dissolve (-)-nopol and triethylamine in dichloromethane in a reaction flask.

-

Cool the solution in an ice bath to a temperature of 5 °C to 10 °C.

-

Slowly add acetyl chloride dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture at 5 °C to 10 °C for an additional 20 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.

-

To work up the reaction, pour the mixture into ice water.

-

Separate the organic phase. Wash the aqueous phase with dichloromethane.

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral.

-

Dry the organic phase over sodium sulfate.

-

Remove the dichloromethane by distillation to obtain the crude product.

-

Isolate (1R)-(-)-Nopyl acetate by fractional distillation.[4]

Materials:

-

(-)-Nopol

-

Acetic anhydride (B1165640)

-

Catalyst (e.g., acetate or proton acid)

Procedure:

-

Place (-)-nopol, acetic anhydride, and the catalyst in a reaction kettle. The amount of catalyst should be 0.3%-5% of the mass of nopol, and the amount of acetic anhydride should be 80%-90% of the mass of nopol.

-

Increase the temperature in the kettle to 50-100 °C.

-

Maintain a mixing speed of 100-150 r/min and a vacuum of 0.06-0.1 MPa for a reaction time of 5-15 hours.

-

After the esterification is complete, cool the kettle to room temperature.

-

Perform a caustic wash followed by a water wash to obtain (1R)-(-)-Nopyl acetate.[5]

Table 3: Reaction Parameters for Sulfuric Acid Catalyzed Esterification of Nopol

| Temperature (°C) | Acetic Acid to Nopol Molar Ratio | Catalyst Concentration (mol L⁻¹) | Equilibrium Conversion (%) |

| 50 | 1:1 | 0.0275 | 63 |

| 60 | 1:1 | 0.0275 | 68 |

| 70 | 1:1 | 0.0275 | 71 |

| 80 | 1:1 | 0.0275 | 75 |

| 80 | 1:2 | 0.0275 | - |

| 80 | 1:3 | 0.0275 | 96 |

| 80 | 1:4 | 0.0275 | - |

| 80 | 1:1 | 0.0184 | - |

| 80 | 1:1 | 0.0367 | 75 |

| 80 | 1:1 | 0.0480 | - |

Data extracted from a study on the kinetics of nopyl acetate synthesis.[6]

Synthesis Workflow

The synthesis of (1R)-(-)-Nopyl acetate is a sequential process that begins with readily available precursors. The following diagram illustrates the workflow from starting materials to the final product.

Caption: Synthesis workflow for (1R)-(-)-Nopyl acetate.

Applications

The primary application of (1R)-(-)-Nopyl acetate is in the flavor and fragrance industry.[1] It is valued for its pleasant odor and is used in perfumes, soaps, and other household products.[7] Its stability in various media, including fine fragrances and fabric softeners, makes it a versatile ingredient. It can also act as a masking agent to cover undesirable chemical odors in personal care products.[1]

Conclusion

(1R)-(-)-Nopyl acetate is a well-characterized compound with established synthesis routes and significant applications in the fragrance industry. This guide has provided key technical data and detailed experimental protocols to aid researchers and professionals in their work with this molecule. The provided synthesis workflow offers a clear visual representation of the production process, from common starting materials to the purified final product. Further research into novel catalytic systems for its synthesis could lead to more efficient and environmentally friendly production methods.

References

- 1. foreverest.net [foreverest.net]

- 2. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodscentscompany.com]

- 4. prepchem.com [prepchem.com]

- 5. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]

- 6. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]

- 7. galbora.com [galbora.com]

The Biological Landscape of Nopyl Acetate and Its Derivatives: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Nopyl acetate (B1210297), a monoterpene ester recognized for its characteristic sweet, woody, and fruity aroma, is a prominent ingredient in the fragrance and cosmetics industries. While its olfactory properties are well-documented, a comprehensive understanding of its biological activities and those of its derivatives remains a largely unexplored frontier in scientific research. This technical guide synthesizes the currently available information on the biological aspects of Nopyl acetate, highlighting the significant gaps in knowledge and suggesting potential avenues for future investigation, particularly in the realm of drug discovery and development.

Physicochemical Properties and Synthesis

This compound is synthesized via the esterification of nopol (B1679846) with acetic anhydride (B1165640) or acetic acid.[1] Nopol itself is derived from β-pinene, a major constituent of turpentine.[1] The synthesis of nopol from β-pinene can be achieved through various methods, including catalysis with ZnCl2, acid catalysis, or a hot-pressing method, with the latter being preferred due to higher yields and fewer byproducts.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₂ | [2] |

| Molecular Weight | 208.30 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sweet, woody, fruity, floral | [4] |

| Boiling Point | >200 °C | [5] |

| Flash Point | 95 °C | [3] |

| Density at 20°C | 0.979 - 0.987 g/cm³ | [5] |

| Refractive Index @ 20°C | 1.470 - 1.478 | [5] |

| Solubility | Slightly soluble in water (19 mg/L), soluble in alcohol | [4][5] |

Current Applications

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including fine fragrances, shampoos, shower gels, soaps, detergents, and air fresheners.[6][7] It is valued for its ability to impart a sweet, smooth effect to fruity and floral notes and to soften aromatic accords.[6] Beyond its use in fragrances, this compound has been mentioned as a potential fuel additive to improve the combustion efficiency of diesel engines.[1]

Biological Activity: A Field Ripe for Exploration

A thorough review of publicly available scientific literature reveals a significant scarcity of data on the specific biological activities of this compound and its derivatives. While the parent compound, nopol, is a starting material for the synthesis of Pinaverium bromide, a gastrointestinal calcium ion antagonist, this connection does not directly implicate this compound in similar activities.[1]

The broader family of terpene acetates, however, offers clues to potential pharmacological effects. For instance, linalyl acetate , a structural isomer of this compound, has demonstrated anti-inflammatory properties in carrageenan-induced edema in rats.[8][9] Similarly, bornyl acetate has been reviewed for its promising anti-inflammatory and immunomodulatory effects, acting through the inhibition of NF-κB and MAPK signaling pathways.[10] These findings suggest that the acetate moiety, in conjunction with a terpene scaffold, can confer significant biological activity.

One study on the oxidation of "nobutol acetate," a derivative of nopol, identified several reaction products, but did not report on their biological evaluation.[11] This highlights the nascent stage of research into the chemical space and potential bioactivities of this compound derivatives.

Future Directions and Research Opportunities

The lack of data on the biological activity of this compound presents a compelling opportunity for researchers in pharmacology and drug discovery. Based on the activities observed in related terpene acetates, several areas of investigation are warranted:

-

Anti-inflammatory Activity: Given the documented anti-inflammatory effects of linalyl acetate and bornyl acetate, a primary focus should be the evaluation of this compound and its derivatives in various models of inflammation.

-

Antimicrobial Activity: Terpenes and their derivatives are well-known for their antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could uncover potential applications in infectious disease research.

-

Insecticidal and Repellent Activity: Many essential oils and their components, including terpenes, exhibit insecticidal or repellent properties. Investigating the effects of this compound on common pests could lead to the development of novel and potentially safer insecticides.

-

Cytotoxic and Anticancer Activity: The cytotoxic potential of this compound and its derivatives against various cancer cell lines should be explored, as many natural products serve as leads for anticancer drug development.

To facilitate such research, the following experimental workflow is proposed:

References

- 1. foreverest.net [foreverest.net]

- 2. productingredients.com [productingredients.com]

- 3. This compound | Takasago International Corporation [takasago.com]

- 4. This compound [ventos.com]

- 5. directpcw.com [directpcw.com]

- 6. This compound [studio.dsm-firmenich.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

Nopyl acetate toxicology and safety information

An In-depth Technical Guide to the Toxicology and Safety of Nopyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicology and safety profile of nopyl acetate (CAS No. 128-51-8), a fragrance ingredient used in various consumer products. The information is compiled from safety data sheets, regulatory databases, and scientific literature to support risk assessment and safe handling practices.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, woody, and fruity odor.[1] It is primarily used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀O₂ | [2][3][4] |

| Molecular Weight | 208.3 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [1][2][3] |

| Density | 0.979 - 0.987 g/mL at 20°C | [2][4] |

| Boiling Point | 234 - 265.35°C | [2][6] |

| Flash Point | >95°C (>212°F) | [3][4][7] |

| Vapor Pressure | 0.0050 mmHg @ 20°C; 1.19 Pa @ 25°C | [3][7] |

| Refractive Index | 1.470 - 1.478 at 20°C | [2][4] |

| Log P (Octanol/Water Partition Coefficient) | 4.30 - 4.41 | [3][7] |

| Water Solubility | Insoluble | [4] |

| Solubility | Soluble in ethanol (B145695) and oil | [2] |

Human Health Toxicology

The toxicological profile of this compound has been evaluated for various endpoints, including acute toxicity, irritation, sensitization, and genotoxicity.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

Table 2: Acute Toxicity Data for this compound

| Route | Species | Test | Value | Reference(s) |

| Oral | Rat | LD50 | 3000 mg/kg | [1][8][9] |

| Dermal | Rabbit | LD50 | >2000 mg/kg | [8][9] |

| Inhalation | - | - | Data not available | [8] |

Skin and Eye Irritation

This compound is classified as a serious eye irritant but is only a mild or slight skin irritant.[8][9][10]

-

Skin Irritation : The substance was found to be slightly irritating when applied to intact or abraded rabbit skin for 24 hours under occlusion.[8] However, when tested at 10% in petrolatum, it produced no irritation in a 48-hour closed patch test on human volunteers.[8]

-

Eye Irritation : It is classified under GHS as causing serious eye irritation (H319).[5][10] Symptoms may include stinging, tearing, redness, swelling, and blurred vision.[8]

Skin Sensitization

This compound is classified as a skin sensitizer.[5][10]

-

GHS Classification : H317 - May cause an allergic skin reaction.[5][10]

-

Human Studies : A maximization test on 25 human volunteers using this compound at a concentration of 10% in petrolatum did not produce any sensitization reactions.[8] However, the European Commission's Scientific Committee on Consumer Safety reports some evidence of it causing contact allergy in humans.[11]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity : No data is available to indicate that this compound or its components (at >0.1%) are mutagenic or genotoxic.[8]

-

Carcinogenicity : this compound is not listed as a carcinogen by IARC, NTP, or OSHA.[8]

-

Reproductive Toxicity : The substance is not expected to cause reproductive or developmental effects.[8]

Environmental Toxicology

This compound is classified as toxic to aquatic life with long-lasting effects (H411).[5][6][10]

Table 3: Ecotoxicity Data for this compound

| Organism | Test | Value | Exposure Time | Reference(s) |

| Fish (Danio rerio) | LC50 | 11.44 mg/L | 96 h | [6] |

| Aquatic Invertebrates (Daphnia magna) | EC50 | 11.946 mg/L | 48 h | [6] |

| Algae (Pseudokirchneriella subcapitata) | ErC50 | 7.11 mg/L | 72 h | [6] |

| Microorganisms (Activated sludge) | EC50 | 190 mg/L | 3 h | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of fragrance ingredients generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420)

The acute oral toxicity of this compound (LD50: 3000 mg/kg in rats) was likely determined using a method similar to the OECD 420 Guideline (Acute Oral Toxicity – Fixed Dose Procedure). This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The dose for the next animal is adjusted up or down depending on the outcome of the previous animal, allowing for classification of the substance and estimation of the LD50.

Acute Dermal Irritation (OECD 404)

Skin irritation potential is assessed by applying the test substance to the shaved skin of experimental animals (typically albino rabbits). Following the OECD 404 guideline, a small amount of the substance is applied to a skin patch for a fixed period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The results for this compound indicate it is a slight irritant.[9]

Skin Sensitization - Human Maximization Test

While not a standard OECD guideline for animal testing, the human maximization test is a rigorous method to assess sensitization potential in humans. As referenced for this compound, this test involves an induction phase and a challenge phase. During induction, the substance (e.g., at 10% in petrolatum) is repeatedly applied to the same skin site, sometimes under occlusion or with an irritant, to maximize the chance of inducing sensitization. After a rest period, a challenge patch is applied to a new skin site to determine if an allergic response has developed. This compound was negative in this test at 10%.[8]

Safety and Handling

Standard safe handling procedures should be followed when working with this compound.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and appropriate protective clothing to avoid skin and eye contact.[10][12]

-

Handling : Handle in a well-ventilated area. Avoid breathing vapors or mist.[6][8] Do not eat, drink, or smoke when using this product.[1]

-

Storage : Store in tightly sealed containers in a cool, dry, and well-ventilated area away from heat, ignition sources, and direct sunlight.[6][12]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][10]

-

Skin : Wash with plenty of water. If skin irritation or rash occurs, get medical advice.[6][8]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical workflow for safety assessment and the biological pathway associated with skin sensitization.

Caption: Generalized workflow for fragrance ingredient safety assessment.

Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.

References

- 1. This compound, 128-51-8 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. ScenTree - this compound (CAS N° 128-51-8) [scentree.co]

- 4. directpcw.com [directpcw.com]

- 5. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | Takasago International Corporation [takasago.com]

- 8. vigon.com [vigon.com]

- 9. johndwalsh.com [johndwalsh.com]

- 10. directpcw.com [directpcw.com]

- 11. ewg.org [ewg.org]

- 12. This compound | 128-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Nopyl Acetate: A Technical Review of its Synthesis, Properties, and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopyl acetate (B1210297) is a monoterpene ester recognized for its characteristic sweet, woody, and fruity aroma.[1][2] Chemically, it is the acetate ester of nopol (B1679846), a primary alcohol derived from β-pinene, a major component of turpentine.[3] While extensively utilized in the fragrance and cosmetics industries as a substitute for linalyl acetate, its broader applications and biological activities remain a subject of limited investigation.[3] This technical guide provides a comprehensive review of the current research on Nopyl acetate, focusing on its synthesis, physicochemical properties, and the existing, albeit limited, toxicological data. A significant gap in the literature exists concerning its potential pharmacological activities, presenting an opportunity for future research and development. This document aims to be a core resource for professionals interested in exploring the full potential of this readily available terpene derivative.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C13H20O2 and a molecular weight of 208.30 g/mol .[4][5] It is characterized by its pleasant odor, which is described as sweet, woody, fruity, and slightly herbaceous.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C13H20O2 | [4][5] |

| Molecular Weight | 208.30 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Sweet, woody, fruity, floral, herbaceous | [1][2] |

| Boiling Point | 253 °C (at 760 mmHg) | [7] |

| Flash Point | >100 °C (>212 °F) | [8] |

| Density | 0.979 - 0.987 g/cm³ at 20°C | [6] |

| Refractive Index | 1.470 - 1.478 at 20°C | [6] |

| Solubility | Soluble in alcohol, slightly soluble in water (19 mg/L) | [9][10] |

| Purity (typical) | > 98% | [11] |

| Optical Rotation | -35° to -25° | [10] |

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of nopol with an acetylating agent, typically acetic anhydride (B1165640) or acetic acid. Nopol itself is synthesized from β-pinene.[3] Various catalytic systems and reaction conditions have been explored to optimize the yield and purity of the final product.

Synthesis of the Precursor: Nopol

Nopol is commercially produced from β-pinene, a renewable raw material obtained from turpentine. The synthesis of nopol from β-pinene can be achieved through several methods:

-

Prins Reaction: This is a common method involving the reaction of β-pinene with formaldehyde (B43269) (or its equivalents like paraformaldehyde or 1,3,5-trioxane) in the presence of an acid catalyst.[3]

-

Hot-pressing Method: This method involves the reaction of β-pinene and formaldehyde under high temperature and pressure. It is reported to produce fewer by-products and result in a higher yield compared to other methods.[3]

-

ZnCl2-catalyzed Method: This method utilizes zinc chloride as a catalyst for the reaction between β-pinene and a formaldehyde source. However, it is noted to generate more by-products.[3]

The following diagram illustrates the general synthesis pathway from β-pinene to this compound.

References

- 1. berjeinc.com [berjeinc.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. foreverest.net [foreverest.net]

- 4. This compound [studio.dsm-firmenich.com]

- 5. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. directpcw.com [directpcw.com]

- 7. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodscentscompany.com]

- 8. ScenTree - this compound (CAS N° 128-51-8) [scentree.co]

- 9. This compound, 128-51-8 [thegoodscentscompany.com]

- 10. This compound [ventos.com]

- 11. This compound | Takasago International Corporation [takasago.com]

The Genesis of a Woody-Fruity Aroma: A Technical Guide to the Discovery and History of Nopyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopyl acetate (B1210297), a synthetic fragrance ingredient prized for its mild, sweet, woody, and fruity aroma, has carved a significant niche in the flavor and fragrance industry. While not occurring in nature, its scent profile, reminiscent of linalyl acetate but with a more pronounced woody character, has made it a versatile component in a wide array of consumer products.[1][2] This technical guide provides an in-depth exploration of the discovery and history of nopyl acetate, detailing its synthesis, physical and chemical properties, and the experimental protocols for its preparation. The document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Rise of Terpene-Based Fragrances

The story of this compound is intrinsically linked to the broader history of terpene chemistry, which began in the late 19th century with the pioneering work of chemists like Otto Wallach.[3] Terpenes, naturally occurring hydrocarbons derived from isoprene (B109036) units, form the basis of many essential oils and have been utilized for their aromatic and medicinal properties for centuries. The 20th century witnessed a surge in the chemical modification of abundant natural terpenes, such as those found in turpentine (B1165885) from the pine wood pulping industry, to create novel synthetic aroma chemicals.[4][5] This endeavor led to the creation of a vast palette of new scents, including this compound, which emerged as a cost-effective and versatile fragrance ingredient.[4]

The Discovery and Historical Development of this compound

While the precise individual credited with the first synthesis of this compound and the exact date of its discovery are not prominently documented in readily available literature, its development can be situated within the mid-20th century surge in the production of synthetic fragrances derived from terpenes. The primary route to this compound involves a two-step process: the synthesis of nopol (B1679846) from β-pinene, followed by the esterification of nopol to yield this compound.[6][7]

The key precursor, nopol, is synthesized via the Prins reaction of β-pinene with formaldehyde (B43269) (or its equivalents like paraformaldehyde or trioxane).[6][7] Several methods have been developed for this initial step, including catalysis by zinc chloride (ZnCl₂), various acids, and a high-temperature, high-pressure "hot-pressing" method.[7] The subsequent esterification of nopol with acetic anhydride (B1165640) or acetic acid produces this compound.[6] Over the years, research has focused on optimizing these synthetic routes to improve yield, selectivity, and reduce by-products.[6]

Below is a diagram illustrating the historical progression and key relationships in the development of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 128-51-8 [thegoodscentscompany.com]

- 5. This compound [studio.dsm-firmenich.com]

- 6. researchgate.net [researchgate.net]

- 7. foreverest.net [foreverest.net]

Nopyl Acetate: A Chiral Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical and agrochemical industries. Chiral building blocks, possessing inherent stereochemical information, are invaluable starting materials for the efficient construction of complex chiral molecules. Nopyl acetate (B1210297), a bicyclic monoterpene derivative, presents itself as a readily available and structurally unique chiral molecule. This technical guide provides a comprehensive overview of nopyl acetate, detailing its synthesis, properties, and exploring its potential as a chiral building block in asymmetric synthesis, with a notable example of the structurally related nopol (B1679846) in the synthesis of the pharmaceutical agent, Pinaverium (B1222119) bromide.

Properties of this compound

This compound is a colorless liquid with a characteristic sweet, woody, and slightly fruity aroma.[1] Its physical and chemical properties are summarized in the table below. The chirality of this compound arises from the bicyclo[3.1.1]heptane ring system, which is derived from the natural product β-pinene. The most common enantiomer is (-)-nopyl acetate, which has the (1R,5S) configuration.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₂ | [3] |

| Molecular Weight | 208.30 g/mol | [2] |

| CAS Number | 128-51-8 | [1] |

| IUPAC Name | 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl acetate | [2] |

| Boiling Point | 117-119 °C at 10 mmHg | [4] |

| Refractive Index (n_D²⁰) | 1.4722 | [4] |

Synthesis of Chiral this compound

The most common method for the synthesis of this compound is through the esterification of nopol. Nopol itself is typically synthesized from β-pinene and paraformaldehyde via the Prins reaction. Various catalysts and reaction conditions have been reported for the esterification step, influencing reaction times and yields.

Experimental Protocols

Protocol 1: Synthesis of (-)-Nopyl Acetate using Acetic Anhydride (B1165640) and Triethylamine (B128534)

This protocol describes a high-yield synthesis of (-)-nopyl acetate from (-)-nopol (B44374) using acetic anhydride as the acetylating agent and triethylamine as a base.

-

Materials:

-

(-)-Nopol

-

Acetic anhydride

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

-

Ice

-

-

Procedure:

-

In a reaction vessel, dissolve (-)-nopol and triethylamine in dichloromethane.

-

Cool the solution in an ice bath to 5-10 °C.

-

Slowly add acetic anhydride to the cooled solution while maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 20 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature while stirring.

-

Pour the reaction mixture into ice water and stir.

-

Separate the organic phase. Wash the aqueous phase with dichloromethane.

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral.

-

Dry the organic phase over sodium sulfate.

-

Remove the dichloromethane by distillation.

-

Purify the crude product by fractional distillation to obtain (-)-nopyl acetate.

-

Protocol 2: Catalytic Synthesis of this compound

This method utilizes a catalyst for the esterification of nopol with acetic anhydride.[4]

-

Materials:

-

Nopol

-

Acetic anhydride

-

Catalyst (e.g., sodium acetate, proton acid)[4]

-

Toluene (B28343) (for extraction)

-

-

Procedure:

-

Place nopol, acetic anhydride, and the catalyst in a reaction kettle.

-

Heat the mixture to 50-100 °C with stirring (100-150 r/min) under a vacuum of 0.06-0.1 MPa.

-

Maintain the reaction for 5-15 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a caustic wash followed by a water wash.

-

The crude product can be further purified by extraction with toluene and subsequent fractional distillation.

-

Quantitative Data on this compound Synthesis

The following table summarizes various reported conditions and yields for the synthesis of this compound.

| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Acetic Anhydride | Sodium acetate | Toluene | 90 | 3 | 84.4 | 96.2 | [4] |

| Acetic Anhydride | Proton acid/Acetate | - | 50-100 | 5-15 | >98 | >98 | [4] |

| Acetic Acid | Sulfuric Acid | Toluene | 80 | - | up to 96 (conversion) | - | [5] |

This compound as a Chiral Building Block: Potential and a Case Study of the Nopyl Scaffold

While this compound's primary application is in the fragrance industry, its rigid chiral scaffold holds potential for use in asymmetric synthesis. The fixed stereochemistry of the bicyclo[3.1.1]heptane ring system could be exploited to control the stereochemical outcome of reactions at or near the functional groups. However, to date, there is a notable absence of published research demonstrating the use of this compound as a chiral auxiliary or as a direct precursor in enantioselective synthesis where its chirality is transferred to a new stereocenter.

Despite the lack of direct evidence for this compound, the chiral "nopyl" scaffold, derived from its precursor nopol, has found application in the synthesis of a pharmaceutical drug. This serves as a significant proof-of-concept for the utility of this chiral backbone in drug development.

Case Study: Synthesis of Pinaverium Bromide from Nopol

Pinaverium bromide is a spasmolytic agent used for the treatment of irritable bowel syndrome.[6] Its synthesis starts from nopol, highlighting the importance of the chiral nopyl moiety in the final drug structure. The synthesis involves several steps, including the hydrogenation of the double bond in nopol and subsequent etherification and quaternization reactions.

The overall synthetic pathway from nopol to pinaverium bromide can be summarized as follows:

Caption: Synthetic pathway of Pinaverium Bromide from Nopol.

Detailed Experimental Workflow for a Key Step in Pinaverium Bromide Synthesis

The following provides a generalized workflow for the condensation reaction to form the final product.

Caption: General experimental workflow for the final step of Pinaverium Bromide synthesis.

This synthesis demonstrates that the chiral nopyl framework can be carried through a multi-step synthesis to produce a complex, biologically active molecule. The stereochemistry of the final product is dictated by the stereochemistry of the starting nopol.[7]

Future Outlook and Conclusion

This compound is a readily accessible chiral molecule with a well-defined stereochemistry. While its current applications are predominantly in the fragrance industry, the successful use of its precursor, nopol, in the synthesis of Pinaverium bromide underscores the potential of the nopyl scaffold as a valuable chiral building block in drug discovery and development.

Future research could focus on exploring the reactivity of the functional groups of this compound and its derivatives in asymmetric transformations. For instance, the ester group could be modified to introduce other functionalities, or the double bond could be a handle for various stereoselective reactions. The development of new synthetic methodologies that leverage the inherent chirality of the nopyl framework could open up new avenues for the synthesis of novel chiral compounds with potential biological activity.

References

- 1. This compound [studio.dsm-firmenich.com]

- 2. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]

- 5. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]

- 6. Pinaverium Bromide [benchchem.com]

- 7. CN101531642A - Method for preparing pinaverium bromide and application thereof - Google Patents [patents.google.com]

The Enigmatic Mechanism of Action of Nopyl Acetate: A Technical Guide for Researchers

An In-depth Exploration of Current Knowledge and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the molecular and cellular mechanism of action of Nopyl acetate (B1210297) in a pharmacological or physiological context is notably scarce. The primary body of research on this compound is centered on its application as a fragrance ingredient. This guide summarizes the available information and provides a scientifically-grounded framework for future investigation into its potential biological activities.

Introduction to Nopyl Acetate

This compound is an ester recognized for its characteristic sweet, woody, and fruity aroma.[1][2] Chemically, it is the acetate ester of nopol (B1679846), which is derived from β-pinene.[3] Its primary and well-documented application is in the fragrance industry, where it is utilized in a variety of products including perfumes, cosmetics, and household cleaners.[2][3][4] While its olfactory properties are well-established, its interactions with biological systems at a molecular level remain largely unexplored in publicly available scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for designing and interpreting experimental studies.

| Property | Value | Reference |

| Molecular Formula | C13H20O2 | [2][5] |

| Molecular Weight | 208.30 g/mol | [2][4][5] |

| CAS Number | 128-51-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Sweet, woody, fruity, floral | [1][2][6][7] |

| Vapor Pressure | 1.19 Pa at 25°C | [4] |

| Flash Point | 95°C | [4] |

| CLogP | 4.30 | [4] |

Hypothetical Mechanisms of Action and Proposed Experimental Investigation

Given the absence of direct studies, we can hypothesize potential mechanisms of action for this compound based on its chemical structure—an ester of a terpene alcohol (nopol) and acetic acid.

Enzymatic Cleavage and Bioavailability of Constituents

It is plausible that in vivo, this compound could be hydrolyzed by esterase enzymes, releasing nopol and acetic acid. The biological effects of this compound could therefore be a result of the independent or synergistic actions of these two molecules.

Proposed Experimental Workflow for Investigating Biological Activity

To elucidate the potential mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed as a starting point for researchers.

Caption: Proposed experimental workflow for investigating the mechanism of action of this compound.

The Known Mechanism of Action of Acetate: A Potential Component of this compound's Activity

Should this compound undergo hydrolysis in vivo, the released acetate could exert biological effects. Acetate is a short-chain fatty acid that plays a crucial role in metabolism and cellular signaling.

Acetate and Cellular Metabolism

Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes.[8] Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production or be used for fatty acid synthesis and protein acetylation.

Acetate Signaling Pathways

Acetate is known to activate several key signaling pathways that regulate cellular processes.

-

AMP-Activated Protein Kinase (AMPK) Pathway: In some cell types, such as bovine hepatocytes, acetic acid can lead to an increase in the AMP/ATP ratio, which in turn activates AMPK.[9] Activated AMPK can promote lipid oxidation and inhibit lipid synthesis, suggesting a role in regulating energy homeostasis.[8][9]

-

mTOR Signaling Pathway: Acetate has been shown to enhance the expression of lipogenic genes and triglyceride production in bovine mammary epithelial cells through the activation of the mTOR signaling pathway.[10]

-

G-Protein Coupled Receptors (GPCRs): Acetate can act as a signaling molecule by binding to free fatty acid receptors (FFARs), particularly FFAR2 (also known as GPR43).[11] Activation of FFAR2 can modulate inflammatory responses.[11]

Caption: Known signaling pathways of acetate, a potential metabolite of this compound.

Potential Anti-inflammatory Effects